Cas no 2176124-90-4 (3-(4-fluoro-3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide)

3-(4-Fluoro-3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide is a synthetic organic compound featuring a fluoro-methylphenyl moiety linked to a 7-oxaspiro[3.5]nonane scaffold via a propanamide bridge. This structure imparts unique physicochemical properties, including potential bioactivity in pharmaceutical or agrochemical applications. The fluorine substitution enhances metabolic stability and binding affinity, while the spirocyclic framework contributes to conformational rigidity, improving selectivity. The compound’s well-defined stereochemistry and modular synthesis allow for precise derivatization, making it a versatile intermediate in drug discovery. Its balanced lipophilicity and solubility profile further support its utility in formulation development. This molecule is of interest for researchers exploring novel small-molecule modulators of biological targets.
3-(4-fluoro-3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide structure
2176124-90-4 structure
Product Name:3-(4-fluoro-3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide
CAS No:2176124-90-4
MF:C18H24FNO2
MW:305.387068748474
CID:5338011
Update Time:2025-05-20

3-(4-fluoro-3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-(4-fluoro-3-methylphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide
    • 3-(4-fluoro-3-methylphenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)propanamide
    • 3-(4-fluoro-3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide
    • Inchi: 1S/C18H24FNO2/c1-13-12-14(2-4-15(13)19)3-5-17(21)20-16-6-7-18(16)8-10-22-11-9-18/h2,4,12,16H,3,5-11H2,1H3,(H,20,21)
    • InChI Key: NFNMMNPIASQSAO-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1C)CCC(NC1CCC21CCOCC2)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 395
  • XLogP3: 2.9
  • Topological Polar Surface Area: 38.3

3-(4-fluoro-3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide Pricemore >>

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Additional information on 3-(4-fluoro-3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide

3-(4-Fluoro-3-Methylphenyl)-N-{7-Oxaspiro[3.5]Nonan-1-Yl}Propanamide: A Comprehensive Overview

The compound with CAS No 2176124-90-4, known as 3-(4-fluoro-3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide, has recently garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a derivative of propanamide, featuring a substituted phenyl group and a spirocyclic oxacyclo structure. Its unique structural characteristics make it a promising candidate for various applications, particularly in drug discovery and materials science.

The spirocyclic oxacyclo framework in this compound is a key structural element that contributes to its stability and bioavailability. Recent studies have highlighted the importance of spirocyclic compounds in modulating pharmacokinetic properties, such as absorption and metabolism. The 7-oxaspiro[3.5]nonan ring system, in particular, has been shown to enhance the solubility of the molecule, making it more amenable for use in pharmaceutical formulations.

The 4-fluoro-3-methylphenyl group attached to the propanamide backbone introduces additional electronic and steric effects. Fluorine substitution at the para position enhances the molecule's lipophilicity, while the methyl group at the meta position provides steric bulk, which can influence binding affinity to target proteins. These features make the compound an attractive lead for designing selective inhibitors or agonists in drug development.

Recent advancements in computational chemistry have enabled researchers to predict the potential bioactivity of 3-(4-fluoro-3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide with greater accuracy. Molecular docking studies suggest that this compound may exhibit binding affinity towards G-protein coupled receptors (GPCRs), which are critical targets for treating various diseases, including cardiovascular disorders and neurodegenerative conditions.

In terms of synthesis, the compound can be prepared via a multi-step process involving nucleophilic substitution and cyclization reactions. The incorporation of the spirocyclic oxacyclo system requires precise control over reaction conditions to ensure high yields and purity. Researchers have optimized these steps by employing microwave-assisted synthesis techniques, which significantly reduce reaction times while maintaining product quality.

The application of 3-(4-fluoro-3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide extends beyond pharmacology into materials science. Its rigid structure and versatile functional groups make it a potential candidate for constructing advanced materials, such as organic semiconductors or stimuli-responsive polymers. Preliminary experiments have demonstrated its ability to form self-assembled monolayers, which could be utilized in nanotechnology applications.

From an environmental perspective, the compound's biodegradability and eco-toxicity profiles are currently under investigation. Early results indicate that it exhibits moderate biodegradability under aerobic conditions, suggesting that it may not pose significant risks to aquatic ecosystems when used responsibly. However, further studies are required to fully assess its environmental impact.

In conclusion, 3-(4-fluoro-3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide represents a versatile molecule with promising applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic and computational techniques, positions it as a valuable tool for future research and development efforts.

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